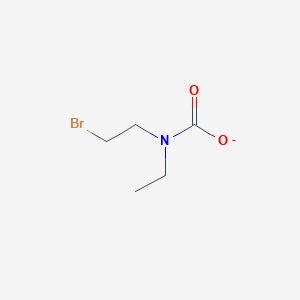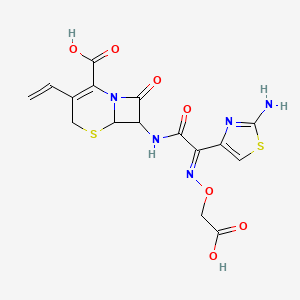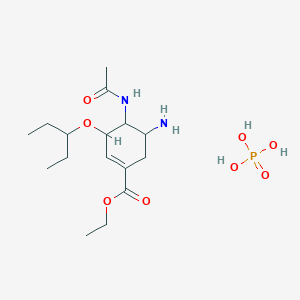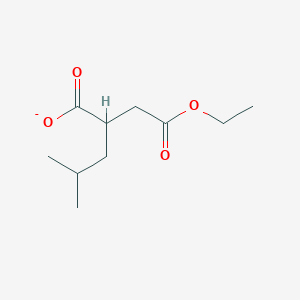
Carbamicacid, N-(2-bromoethyl)-, ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbamicacid, N-(2-bromoethyl)-, ethyl ester: is an organic compound with the molecular formula C5H10BrNO2 and a molecular weight of 196.04 g/mol . It is also known by its IUPAC name ethyl N-(2-bromoethyl)carbamate . This compound is a derivative of carbamic acid and is characterized by the presence of a bromoethyl group attached to the nitrogen atom of the carbamate ester.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Carbamicacid, N-(2-bromoethyl)-, ethyl ester typically involves the reaction of ethyl chloroformate with 2-bromoethylamine . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound follows a similar synthetic route but with optimized reaction conditions to ensure higher yields and purity. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve the efficiency of the synthesis. The product is then purified using techniques such as distillation or crystallization to obtain the desired compound in high purity.
化学反应分析
Types of Reactions: Carbamicacid, N-(2-bromoethyl)-, ethyl ester undergoes various chemical reactions, including:
Nucleophilic substitution reactions: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation reactions: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction reactions: Reduction of the bromoethyl group can lead to the formation of ethyl carbamate derivatives.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as or in the presence of a polar aprotic solvent like (DMF) are commonly used.
Oxidation: Oxidizing agents such as or in acidic conditions.
Reduction: Reducing agents like or in anhydrous conditions.
Major Products Formed:
Nucleophilic substitution: Formation of substituted carbamates.
Oxidation: Formation of carbamate oxides.
Reduction: Formation of ethyl carbamate derivatives.
科学研究应用
Carbamicacid, N-(2-bromoethyl)-, ethyl ester has several applications in scientific research, including:
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the synthesis of heterocyclic compounds and pharmaceutical intermediates .
Biology:
- Acts as a cross-linking agent in the modification of biomolecules.
- Used in the study of enzyme inhibition and protein modification .
Medicine:
- Investigated for its potential use in the development of antiviral and anticancer agents .
- Utilized in the synthesis of prodrugs that can be activated in vivo.
Industry:
- Used in the production of agrochemicals and pesticides .
- Employed in the manufacture of polyurethane foams and coatings .
作用机制
The mechanism of action of Carbamicacid, N-(2-bromoethyl)-, ethyl ester involves the alkylation of nucleophilic sites in target molecules. The bromoethyl group acts as an electrophile, reacting with nucleophiles such as amines , thiols , or hydroxyl groups in biological molecules. This alkylation can lead to the inhibition of enzyme activity or modification of protein function , thereby exerting its biological effects.
相似化合物的比较
Benzyl carbamate: Similar in structure but with a benzyl group instead of a bromoethyl group.
tert-Butyl N-(2-bromoethyl)carbamate: Similar compound with a tert-butyl group instead of an ethyl group.
N-Boc-2-aminoethylamine: Contains a Boc-protected amino group instead of a bromoethyl group.
Uniqueness: Carbamicacid, N-(2-bromoethyl)-, ethyl ester is unique due to its bromoethyl group , which provides specific reactivity for nucleophilic substitution reactions. This makes it a valuable intermediate in organic synthesis and a useful tool in biological studies for protein modification and enzyme inhibition .
属性
分子式 |
C5H9BrNO2- |
|---|---|
分子量 |
195.03 g/mol |
IUPAC 名称 |
N-(2-bromoethyl)-N-ethylcarbamate |
InChI |
InChI=1S/C5H10BrNO2/c1-2-7(4-3-6)5(8)9/h2-4H2,1H3,(H,8,9)/p-1 |
InChI 键 |
JCMRAMSLTNWYMQ-UHFFFAOYSA-M |
规范 SMILES |
CCN(CCBr)C(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[2,6-dimethyl-4-[4-(trifluoromethoxy)phenyl]piperazin-1-yl]sulfonyl-2,3-dihydro-1H-indene-2-carboxylic acid;4-methylbenzenesulfonic acid](/img/structure/B12291274.png)



![2-[4-(7-Bromoquinolin-2-yl)oxyphenoxy]propanoic acid](/img/structure/B12291289.png)
![3-[8-[2-[Cyclohexylmethyl(2,3-dihydroxypropanoyl)amino]ethyl]-8-azabicyclo[3.2.1]octan-3-yl]benzamide](/img/structure/B12291292.png)



![2-[2-[4-[(Z)-3,3,3-trifluoro-1,2-diphenylprop-1-enyl]phenoxy]ethylamino]ethanol](/img/structure/B12291341.png)
![1-[(4-Chlorophenyl)sulfonyl]-2-naphthaldehyde](/img/structure/B12291348.png)
![[3,4,5-Triacetyloxy-6-[3,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B12291362.png)

